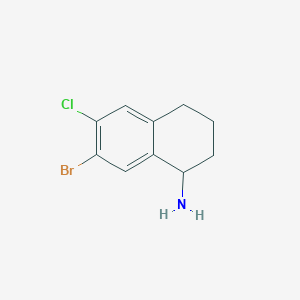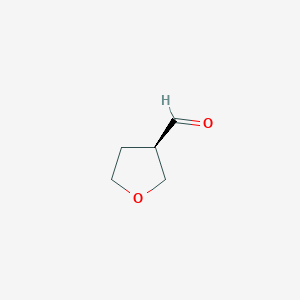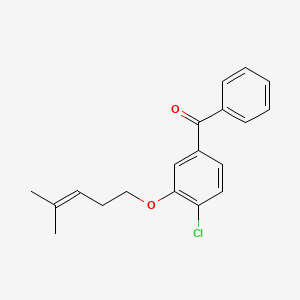
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone is a synthetic organic compound with the molecular formula C19H19ClO2 and a molecular weight of 314.81 g/mol . This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves multiple steps. One common method includes the reaction of 4-chlorophenol with 4-methylpent-3-en-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as esterification and Friedel-Crafts acylation .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-((4-methylpent-3-EN-1-YL)oxy)phenyl)(phenyl)methanone: Unique due to its specific structure and functional groups.
Chloro(4-methylpent-3-en-1-ynyl)carbene: Similar in structure but differs in its reactivity and applications.
Other substituted phenylmethanones: Share similar core structures but differ in substituent groups and resulting properties.
Properties
CAS No. |
2135332-91-9 |
|---|---|
Molecular Formula |
C19H19ClO2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[4-chloro-3-(4-methylpent-3-enoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H19ClO2/c1-14(2)7-6-12-22-18-13-16(10-11-17(18)20)19(21)15-8-4-3-5-9-15/h3-5,7-11,13H,6,12H2,1-2H3 |
InChI Key |
QUSQKVGUYVXKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




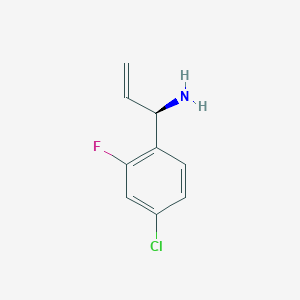

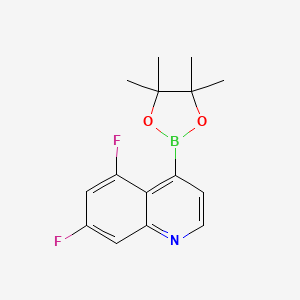
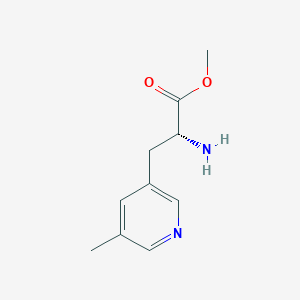
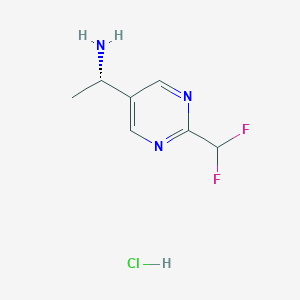

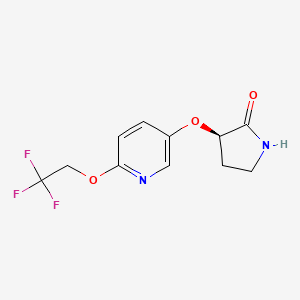
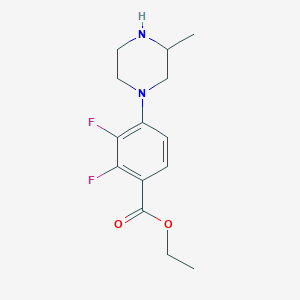
![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)
